Ethyl 4-[[2-methoxy-5-(1-propan-2-yltetrazol-5-yl)phenyl]sulfonylamino]benzoate
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Overview
Description
- Ethyl 4-[[2-methoxy-5-(1-propan-2-yltetrazol-5-yl)phenyl]sulfonylamino]benzoate is a synthetic compound with a complex structure.
- It belongs to the class of indole derivatives, which have diverse biological activities .
- The compound’s aromatic nature arises from its indole nucleus, similar to benzene but with additional nitrogen and double bonds.
- Researchers have explored its pharmacological potential due to its broad-spectrum biological activities.
Preparation Methods
- The synthetic route for Ethyl 4-[[2-methoxy-5-(1-propan-2-yltetrazol-5-yl)phenyl]sulfonylamino]benzoate involves several steps.
- One possible method is the condensation of 2-methoxy-5-(1-propan-2-yltetrazol-5-yl)aniline with benzenesulfonyl chloride, followed by esterification with ethyl 4-hydroxybenzoate.
- Industrial production methods may vary, but efficient synthesis and purification are essential.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include strong acids, bases, and oxidizing agents.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
- In chemistry, this compound serves as a building block for drug discovery due to its diverse pharmacophore.
- In biology, it may interact with cellular targets, affecting processes like inflammation and pain .
- In medicine, it could be investigated for potential therapeutic applications.
- In industry, it may find use in fine chemicals or pharmaceuticals.
Mechanism of Action
- The compound likely interacts with specific receptors or enzymes.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
- Ethyl 4-[[2-methoxy-5-(1-propan-2-yltetrazol-5-yl)phenyl]sulfonylamino]benzoate’s uniqueness lies in its specific substitution pattern.
- Similar compounds include other indole derivatives, such as tryptophan and related analogs.
Biological Activity
Ethyl 4-[[2-methoxy-5-(1-propan-2-yltetrazol-5-yl)phenyl]sulfonylamino]benzoate is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 378.43 g/mol
- CAS Number : 144690-33-5
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antiproliferative Effects : Studies have shown that certain derivatives of sulfonamide compounds exhibit significant antiproliferative activity against cancer cell lines.
- Antioxidative Properties : The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress.
- Antibacterial Activity : Preliminary tests indicate potential antibacterial effects against specific Gram-positive bacteria.
Antiproliferative Activity
Research indicates that this compound derivatives display selective cytotoxicity against various cancer cell lines. For instance, derivatives with specific substitutions on the phenyl ring have shown IC50 values in the low micromolar range.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | MCF-7 (Breast Cancer) | 3.1 |
Derivative B | HCT116 (Colorectal Cancer) | 4.5 |
Derivative C | HEK293 (Kidney) | 5.3 |
Antioxidative Activity
The antioxidative capacity of the compound was assessed using several assays, including DPPH and ABTS methods. The results indicated that the compound effectively scavenges free radicals, demonstrating significant antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT).
Assay Type | Compound | Scavenging Activity (%) |
---|---|---|
DPPH | Ethyl Compound | 82% |
ABTS | Ethyl Compound | 75% |
Antibacterial Activity
The antibacterial properties were tested against various strains, with notable activity observed against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was determined to be 8 µM, indicating potential for further development as an antibacterial agent.
Case Studies and Research Findings
- Study on Antiproliferative Effects : A study published in a peer-reviewed journal highlighted the synthesis of related sulfonamide compounds and their biological evaluation. It was found that modifications on the sulfonamide moiety significantly influenced their antiproliferative activities against cancer cell lines.
- Antioxidative Mechanisms : Another investigation focused on the antioxidative mechanisms of similar compounds, showing that they could mitigate oxidative stress in cellular models, thus potentially preventing cellular damage associated with various diseases.
- Clinical Implications : Research into the clinical implications of these compounds suggests their potential use in combination therapies for cancer treatment, enhancing the efficacy of existing chemotherapeutic agents.
Properties
Molecular Formula |
C20H23N5O5S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
ethyl 4-[[2-methoxy-5-(1-propan-2-yltetrazol-5-yl)phenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C20H23N5O5S/c1-5-30-20(26)14-6-9-16(10-7-14)22-31(27,28)18-12-15(8-11-17(18)29-4)19-21-23-24-25(19)13(2)3/h6-13,22H,5H2,1-4H3 |
InChI Key |
WYZSCJCBXZCLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NN=NN3C(C)C)OC |
Origin of Product |
United States |
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